Cas no 821-09-0 (4-Penten-1-ol)

4-Penten-1-ol (CAS 821-09-0) is a linear unsaturated alcohol with the molecular formula C₅H₁₀O. This compound features a terminal hydroxyl group and a reactive double bond, making it a versatile intermediate in organic synthesis. Its bifunctional nature allows for applications in polymerization, cross-linking reactions, and the production of specialty chemicals. The presence of both hydroxyl and alkene functionalities enables selective modifications, such as epoxidation or hydroformylation, enhancing its utility in fine chemical manufacturing. 4-Penten-1-ol is also employed in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its moderate volatility and solubility in common organic solvents facilitate handling in laboratory and industrial settings.
4-Penten-1-ol structure
4-Penten-1-ol structure
Product name:4-Penten-1-ol
CAS No:821-09-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00002975
CID:39964
PubChem ID:13181

4-Penten-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Penten-1-ol
    • Pentenol
    • 2-ALLYLETHYL ALCOHOL
    • 4-Pentene-1-ol
    • pent-4-en-1-ol
    • (E)-4-pentadien-1-ol
    • 4-Pentenol
    • 4-Pentenol-1
    • 4-Pentenyl alcohol
    • n-pentenyl alcohol
    • penten-4-en-1-ol
    • 1-Hydroxy-4-pentene
    • 1-Penten-5-ol
    • 5-Hydroxy-1-pentene
    • NSC 97503
    • Penta-4-ene-1-ol
    • MDL: MFCD00002975
    • Inchi: 1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
    • InChI Key: LQAVWYMTUMSFBE-UHFFFAOYSA-N
    • SMILES: OCCCC=C
    • BRN: 1560163

Computed Properties

  • Exact Mass: 86.07320
  • Monoisotopic Mass: 86.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 3
  • Complexity: 32.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 20.2A^2
  • Tautomer Count: nothing
  • XLogP3: 1

Experimental Properties

  • Color/Form: Colorless transparent liquid.
  • Density: 0.834 g/mL at 25 °C(lit.)
  • Melting Point: 14.19°C (estimate)
  • Boiling Point: 138°C
  • Flash Point: Fahrenheit: 118.4 ° f
    Celsius: 48 ° c
  • Refractive Index: n20/D 1.429(lit.)
  • Solubility: 57g/l (experimental)
  • Water Partition Coefficient: Solubility in water: 57 g/L (25°C)
  • PSA: 20.23000
  • LogP: 0.94490
  • Solubility: Soluble in water.

4-Penten-1-ol Security Information

4-Penten-1-ol Customs Data

  • HS CODE:29052990
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Penten-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P274500-10 g
4-Penten-1-ol
821-09-0
10g
100.00 2021-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044226-500g
4-Penten-1-ol
821-09-0 98%,stabilized with MEHQ
500g
¥2218.00 2024-10-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11178-25g
4-Penten-1-ol, 98+%
821-09-0 98+%
25g
¥2318.00 2023-02-27
Enamine
EN300-83252-0.05g
pent-4-en-1-ol
821-09-0 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-83252-5.0g
pent-4-en-1-ol
821-09-0 95%
5.0g
$36.0 2024-05-21
TRC
P274500-5 g
4-Penten-1-ol
821-09-0
5g
65.00 2021-07-20
Fluorochem
164000-250ml
4-Penten-1-ol
821-09-0 97%
250ml
£370.00 2022-02-28
Fluorochem
164000-5g
4-Penten-1-ol
821-09-0 97%
5g
£45.00 2022-02-28
Enamine
EN300-83252-0.1g
pent-4-en-1-ol
821-09-0 95%
0.1g
$19.0 2024-05-21
Enamine
EN300-83252-0.5g
pent-4-en-1-ol
821-09-0 95%
0.5g
$21.0 2024-05-21

4-Penten-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
Reference
Stability of the hydrofuran ring. III. The mechanism of the rearrangements accompanying the rupture of the ring in tetrahydrofuran derivatives. The preparation of 2-penten-1-ol
Paul, R., Bulletin de la Societe Chimique de France, 1935, 2, 745-54

Production Method 2

Reaction Conditions
Reference
Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds
Cao, Zhusong; et al, Chemical Science, 2021, 12(13), 4836-4840

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Palladium catalyzed multiple cyclizations
Meyer, Frank, 1993, , ,

Production Method 4

Reaction Conditions
Reference
Homolytic displacement at saturated carbon. Part 9. The reactions of trichloromethanesulfonyl chloride with pent-4-enylcobaloximes and with olefins. A novel route to (trichloroethyl)sulfolanes via an SHi mechanism
Ashcroft, Martyn R.; et al, Journal of Organic Chemistry, 1984, 49(10), 1751-61

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  1 h, rt
Reference
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; et al, ACS Catalysis, 2016, 6(2), 666-670

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
Reference
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; et al, Nature Communications, 2023, 14(1),

Production Method 7

Reaction Conditions
Reference
ω-Aminoalkyl-substituted silanes. I. Synthesis and reactivity of aminoalkylsilanes with SiOR and SiH functional groups
Saratov, I. E.; et al, Zhurnal Obshchei Khimii, 1981, 51(2), 396-404

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
Reference
Preparation and reactions of 3-oxa- and 4-oxa-5-hexenyllithiums
Bailey, William F.; et al, Heteroatom Chemistry, 1992, 3(1), 55-61

Production Method 9

Reaction Conditions
Reference
Product subclass 23: γ-lithio ethers and related compounds
Caine, Drury, Science of Synthesis, 2006, 8, 775-794

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
Reference
γ-Ethylenic alcohols. I. Preparation of 4-penten-1-ol
Paul, R.; et al, Bulletin de la Societe Chimique de France, 1943, 10, 484-5

Production Method 11

Reaction Conditions
1.1 Catalysts: Quinaldic acid ,  Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Methanol ;  3 h, 30 °C
Reference
CpRuIIPF6/Quinaldic Acid-Catalyzed Chemoselective Allyl Ether Cleavage. A Simple and Practical Method for Hydroxyl Deprotection
Tanaka, Shinji; et al, Organic Letters, 2004, 6(11), 1873-1875

Production Method 12

Reaction Conditions
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  3 h, 50 °C
Reference
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

Production Method 13

Reaction Conditions
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
Reference
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; et al, Tetrahedron Letters, 2005, 46(31), 5143-5147

Production Method 14

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  24 min, 80 °C
Reference
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; et al, Green Chemistry, 2011, 13(2), 436-443

Production Method 15

Reaction Conditions
Reference
Study of interactions between alcohol and amine functions. Thermolysis of hydroxides and salts of ω-(trialkylammonio)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1983, 48(6), 1734-44

Production Method 16

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Molybdenum, (acetonitrile)tricarbonyl[(2,3,4,5-η)-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Benzene ;  rt → 65 °C; 12 h, 65 °C
Reference
Transfer Hydrogenation of Aldehydes, Allylic Alcohols, Ketones, and Imines Using Molybdenum Cyclopentadienone Complexes
Wu, Weiwei ; et al, Organometallics, 2018, 37(9), 1428-1431

Production Method 17

Reaction Conditions
1.1 Reagents: Triethyl orthoformate
Reference
Olefin synthesis by deoxygenation of vicinal diols
Block, Eric, Organic Reactions (Hoboken, 1984, 30,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
Reference
Olefinic acids. XVI. Synthesis of Δ10-undecenoic acid
Gaubert, Peter; et al, Journal of the Chemical Society, 1937, 1971, 1971-4

Production Method 19

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Production Method 20

Reaction Conditions
1.1 Reagents: Copper bromide (CuBr)
Reference
Condensation of Grignard reagents with RCHBrCH2OH type bromohydrins. Effect of copper(I) salts
Bourgain-Commercon, Monique; et al, Bulletin de la Societe Chimique de France, 1980, 289, 289-94

Production Method 21

Reaction Conditions
1.1 Reagents: Ferrocene Catalysts: Manganese(2+), dibromohexacarbonyl[μ-[4-(1,1-dimethylethyl)-2,6-bis[6-(1-methyl-… Solvents: THF-d8
Reference
Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well-Defined Base-Metal Catalyst
Fokin, Igor; et al, Chemistry - A European Journal, 2020, 26(62), 14137-14143

Production Method 22

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
Reference
The conversion of 4-oxa-5-hexenyllithiums to 4-alken-1-ols: a novel [1,4]-Wittig rearrangement
Bailey, William F.; et al, Tetrahedron Letters, 1991, 32(35), 4425-6

Production Method 23

Reaction Conditions
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
Reference
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

Production Method 24

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Benzene, 1-methoxy-4-[(1-phenylethoxy)methyl]- Solvents: Dichloromethane ;  10 min, 21 °C
Reference
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene
Jung, Michael E.; et al, Tetrahedron Letters, 2011, 52(46), 6051-6054

Production Method 25

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
Reference
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

Production Method 26

Reaction Conditions
Reference
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

Production Method 27

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ;  100 °C
Reference
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Procopio, Antonio; et al, Synthesis, 2011, (1), 73-78

Production Method 28

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
1.4 Reagents: Water ;  rt
Reference
The facile preparation of alkenyl metathesis synthons
Baughman, Travis W.; et al, Tetrahedron, 2004, 60(48), 10943-10948

Production Method 29

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
Reference
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols
Maiti, Gourhari; et al, Journal of Organic Chemistry, 1996, 61(17), 6038-6039

Production Method 30

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; et al, Journal of the Chemical Society, 1985, (9), 1983-95

Production Method 31

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Stereoisomer of [P,P-bis(1,1-dimethylethyl)-N-[2-[[(2-pyridinyl-κN)methyl]amino-… Solvents: Isopropanol ;  2 h, 50 bar, 100 °C
Reference
Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols
Spasyuk, Denis; et al, Journal of the American Chemical Society, 2015, 137(11), 3743-3746

Production Method 32

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Production Method 33

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

4-Penten-1-ol Raw materials

4-Penten-1-ol Preparation Products

Additional information on 4-Penten-1-ol

4-Penten-1-ol: A Comprehensive Overview

4-Penten-1-ol (CAS No. 821-09-0) is a five-carbon alcohol with a double bond in the pentenyl chain, making it a valuable compound in various industrial and scientific applications. This compound, also known as 1-penten-4-ol, is characterized by its structural formula, CH₂=CHCH₂CH₂CH₂OH, which highlights its unique chemical properties. Recent studies have shed light on its potential in fields such as biochemistry, pharmaceuticals, and materials science.

The synthesis of 4-Penten-1-ol has been optimized through advancements in catalytic processes, enabling more efficient production methods. Researchers have explored the use of transition metal catalysts to facilitate the hydroxylation of alkenes, a process that has significantly improved the yield and purity of 4-Penten-1-ol. These innovations are particularly relevant in the context of sustainable chemistry, where reducing waste and energy consumption is a priority.

In terms of applications, 4-Penten-1-ol has found niche uses in the fragrance industry due to its pleasant odor profile. It is often employed as a flavor enhancer in food products, contributing to the aromatic complexity of certain beverages and snacks. Furthermore, its ability to act as a precursor in organic synthesis has made it an essential building block in the creation of more complex molecules.

Recent research has also focused on the biological activity of 4-Penten-1-ol, particularly its role in cellular signaling pathways. Studies conducted at leading institutions have demonstrated that this compound exhibits anti-inflammatory properties, which could pave the way for its use in pharmaceutical formulations. Additionally, its potential as an antioxidant has been explored, with findings suggesting that it may protect cells from oxidative stress-induced damage.

The environmental impact of 4-Penten-1-ol has also come under scrutiny, with researchers evaluating its biodegradability and toxicity levels. According to recent reports, this compound demonstrates low toxicity to aquatic life, making it a safer alternative to some traditional chemicals used in industrial processes. This aligns with global efforts to promote eco-friendly chemical solutions across various industries.

In conclusion, 4-Penten-1-ol (CAS No. 821-09-0) is a versatile compound with a wide range of applications and promising potential for future innovations. As research continues to uncover new insights into its properties and uses, it is likely to play an increasingly important role in both academic and industrial settings.

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